molecular formula C22H19ClN2O3 B11294573 5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11294573
M. Wt: 394.8 g/mol
InChI Key: PCKXPQBWRMZEDI-UHFFFAOYSA-N
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Description

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a quinoline moiety, and several functional groups that contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the quinoline moiety and the functionalization of the carboxamide group. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline and benzofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    5-chloro-N-(8-ethoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide: This compound has a similar structure but differs in the substitution pattern on the benzofuran ring.

    N-Cyclohexyl-5-chloropentanamide: While structurally different, this compound shares some functional group similarities and may exhibit similar reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

5-chloro-N-(8-ethoxyquinolin-5-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19ClN2O3/c1-4-27-18-8-7-17(14-6-5-9-24-20(14)18)25-22(26)21-13(3)15-11-16(23)12(2)10-19(15)28-21/h5-11H,4H2,1-3H3,(H,25,26)

InChI Key

PCKXPQBWRMZEDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C)C=CC=N2

Origin of Product

United States

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